molecular formula C14H14O3 B15218235 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol CAS No. 21243-72-1

4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol

Cat. No.: B15218235
CAS No.: 21243-72-1
M. Wt: 230.26 g/mol
InChI Key: RBSWDMDJKKBQRC-UHFFFAOYSA-N
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Description

2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol is an organic compound that features two phenolic groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl groups on the benzene rings makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent is crucial in industrial production to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters or ethers, depending on the reagents.

Scientific Research Applications

2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzyl alcohol: Shares a similar structure but lacks the additional hydroxyl group on the benzene ring.

    4-hydroxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    2,4-dihydroxybenzyl alcohol: Similar structure with two hydroxyl groups but different positioning.

Uniqueness

2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene rings. This structural feature allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

21243-72-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C14H14O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2

InChI Key

RBSWDMDJKKBQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)CO)O)O

Origin of Product

United States

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